[5-13C]Xylose Identified as an Optimal Tracer for 13C-MFA of Xylose Metabolism
In a systematic evaluation of all five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) using the COMPLETE-MFA framework, [5-13C]xylose and [2-13C]xylose were identified as the two optimal isotopic tracers for resolving metabolic fluxes in Geobacillus LC300 [1]. [1-13C]xylose, [3-13C]xylose, and [4-13C]xylose were not selected as optimal, demonstrating that positional labeling significantly impacts flux elucidation power.
| Evidence Dimension | Optimal tracer selection via flux elucidation power |
|---|---|
| Target Compound Data | [5-13C]xylose selected as optimal tracer (1 of 2) |
| Comparator Or Baseline | [1-13C], [3-13C], [4-13C]xylose not selected as optimal |
| Quantified Difference | Non-optimal tracers excluded from final 13C-MFA design |
| Conditions | Geobacillus LC300 grown on xylose minimal medium, GC-MS analysis of amino acid labeling, COMPLETE-MFA framework |
Why This Matters
Procurement of [5-13C]xylose is justified by its experimental validation as a minimal set tracer for high-precision flux analysis, avoiding wasteful expenditure on less informative positional isomers.
- [1] Cordova LT, Cipolla RM, Swarup A, Long CP, Antoniewicz MR. 13C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300. Metab Eng. 2016 Jan;33:148-157. doi:10.1016/j.ymben.2015.06.004 View Source
